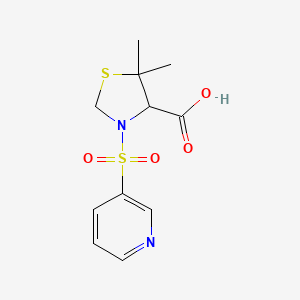
Dibromobis(t-Bu pyridine)nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibromobis(t-Bu pyridine)nickel: is a coordination compound formed from the central metal ion nickel, two pyridine molecules, and two bromine atoms. This compound is known for its unique chemical and physical properties, making it suitable for various scientific experiments and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Dibromobis(t-Bu pyridine)nickel can be synthesized through the reaction of nickel(II) bromide with tert-butylpyridine in an inert atmosphere. The reaction typically occurs in a solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions: Dibromobis(t-Bu pyridine)nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state nickel species.
Substitution: The bromine atoms can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions typically occur in the presence of excess ligand and a suitable solvent.
Major Products:
Oxidation: Nickel(III) or nickel(IV) complexes.
Reduction: Nickel(I) or nickel(0) species.
Substitution: New nickel complexes with different ligands.
科学的研究の応用
Chemistry: Dibromobis(t-Bu pyridine)nickel is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes .
Biology: The compound is studied for its potential biological activity, including its interaction with biomolecules and its role in enzyme mimetics .
Medicine: Research is ongoing to explore the potential therapeutic applications of nickel complexes, including their use as anticancer agents .
Industry: this compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings .
作用機序
The mechanism by which Dibromobis(t-Bu pyridine)nickel exerts its effects involves coordination chemistry principles. The nickel center can undergo various oxidation states, allowing it to participate in redox reactions. The pyridine ligands stabilize the nickel center, while the bromine atoms can be substituted to form new complexes. These properties enable the compound to act as a catalyst and interact with various substrates .
類似化合物との比較
Dibromobis(pyridine)nickel: Similar structure but without the tert-butyl groups, leading to different steric and electronic properties.
Dichlorobis(pyridine)nickel: Similar coordination environment but with chlorine instead of bromine, affecting reactivity and stability.
Uniqueness: Dibromobis(t-Bu pyridine)nickel’s uniqueness lies in the presence of tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in specific catalytic applications where such properties are advantageous .
特性
分子式 |
C18H26Br2N2Ni |
|---|---|
分子量 |
488.9 g/mol |
IUPAC名 |
4-tert-butylpyridine;dibromonickel |
InChI |
InChI=1S/2C9H13N.2BrH.Ni/c2*1-9(2,3)8-4-6-10-7-5-8;;;/h2*4-7H,1-3H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
PGIXMPBPFWTGOQ-UHFFFAOYSA-L |
正規SMILES |
CC(C)(C)C1=CC=NC=C1.CC(C)(C)C1=CC=NC=C1.[Ni](Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]-](/img/structure/B13897173.png)
![Methyl 3-((2-hydroxyethyl)amino]-4-nitrobenzoate](/img/structure/B13897179.png)
![tert-butyl 5-aminobicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13897202.png)
![Thieno[3,2-b]pyridine;hydrochloride](/img/structure/B13897209.png)
![6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B13897217.png)
![Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13897220.png)


![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13897240.png)

![Benzonitrile, 4-(1H-imidazo[4,5-b]pyridin-2-yl)-](/img/structure/B13897246.png)
![3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride](/img/structure/B13897251.png)
